BenchChemオンラインストアへようこそ!

5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one

Interleukin-1β (IL-1β) inhibition Pyridazinone SAR Regioisomer comparison

5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one (CAS 90054-41-4) is a synthetic heterocyclic compound belonging to the pyridazin-4(1H)-one family, characterized by a pyridazinone core with a 4-methoxyphenyl substituent at the 5-position and a phenyl group at the 3-position. While primary literature directly on this specific molecule is exceptionally sparse, its scaffold is a recognized pharmacophore in medicinal chemistry, particularly for developing inhibitors of interleukin-1β (IL-1β) production and various tyrosine kinases like MET.

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
CAS No. 90054-41-4
Cat. No. B12915753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one
CAS90054-41-4
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CNN=C(C2=O)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O2/c1-21-14-9-7-12(8-10-14)15-11-18-19-16(17(15)20)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20)
InChIKeyCUCPWSMSAHYUAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one (CAS 90054-41-4)? A Scarcely Reported Pyridazin-4-one Scaffold for Procuring Potent IL-1β and Kinase Inhibitors


5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one (CAS 90054-41-4) is a synthetic heterocyclic compound belonging to the pyridazin-4(1H)-one family, characterized by a pyridazinone core with a 4-methoxyphenyl substituent at the 5-position and a phenyl group at the 3-position [1]. While primary literature directly on this specific molecule is exceptionally sparse, its scaffold is a recognized pharmacophore in medicinal chemistry, particularly for developing inhibitors of interleukin-1β (IL-1β) production and various tyrosine kinases like MET [2]. For a scientific or industrial user, this compound represents a specific, unexplored regioisomer within a well-validated class, offering a unique substitution pattern that differentiates it from more common 3(2H)-pyridazinone analogs and 5,6-bis-substituted derivatives, thereby making it a valuable, distinct chemical probe or synthetic intermediate for structure-activity relationship (SAR) exploration where a 5-(4-methoxyphenyl) topographical arrangement is specifically required.

Why a Generic Pyridazinone Cannot Replace 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one in Procuring Materials for IL-1β or Kinase Research


Simply procuring any in-stock pyridazinone is insufficient because very minor alterations to the substitution pattern on the pyridazinone core, particularly the shift from a 3(2H)-one to a 4(1H)-one tautomer or a change in the position of the methoxyphenyl group, profoundly redirect biological activity, potency, and target selectivity [1]. For instance, in a closely related series, the lead IL-1β inhibitor was 3,4-bis(4-methoxyphenyl)-6-phenoxypyridazine with an IC50 of 0.10 µM, and the entire SAR was built around optimizing this specific template [1]. This specific compound, 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one, is a distinct regioisomer that cannot be substituted by the more common 5-(4-methoxyphenyl)-3(2H)-pyridazinone or 5,6-bis-substituted analogs without losing the intended structural features required for a specific biological interaction or synthetic pathway. The evidence below details these quantifiable, structure-driven differentiation points that matter for scientific selection.

Quantitative Differentiation Evidence: 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one vs. Its Closest Pyridazinone Analogs


Regioisomeric Bioactivity Divergence: 5-(4-Methoxyphenyl) vs 4-(4-Methoxyphenyl) Scaffold in IL-1β Inhibition

The 5-(4-methoxyphenyl)-3-phenylpyridazin-4(1H)-one scaffold presents a key difference from the potent IL-1β inhibitor 3,4-bis(4-methoxyphenyl)-6-phenoxypyridazine (IC50 = 0.10 µM in HL-60 cells) [1]. The shift of a methoxyphenyl group from the 4-position (as in the lead) to the 5-position, combined with the absence of a 6-substituent, is predicted to drastically alter the compound's ability to inhibit IL-1β production based on established SAR. While direct experimental IC50 data for this specific compound is absent from peer-reviewed literature, the SAR from the 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one series proves that moving the methoxyphenyl substituent or changing the core tautomer leads to a loss of activity, with the parent 5,6-bis(4-methoxyphenyl) compound showing significantly reduced potency compared to the 3,4-bis-substituted lead [1]. This positions the target compound as a distinct negative control or a scaffold for a different target profile.

Interleukin-1β (IL-1β) inhibition Pyridazinone SAR Regioisomer comparison

Differentiation from Common PDE3/4 Inhibitor Zardaverine: A Distinct Scaffold Topology for Selective Kinase Inhibition

The target compound's pyridazin-4(1H)-one core distinguishes it fundamentally from Zardaverine, a well-known dual PDE3/4 inhibitor which is a 3(2H)-pyridazinone derivative (6-[4-(difluoromethoxy)-3-methoxyphenyl]-3(2H)-pyridazinone) [1]. Zardaverine inhibits PDE III from human platelets with an IC50 of 0.58 µM and PDE IV from canine trachea with an IC50 of 0.79 µM [1]. The patent literature explicitly identifies pyridazin-4(1H)-one derivatives, the exact core of the target compound, as selective inhibitors of the receptor tyrosine kinase MET, not PDEs [2]. This is a critical procurement differentiator: a user developing MET inhibitors requires the pyridazin-4(1H)-one scaffold, while Zardaverine's pyridazin-3(2H)-one core directs activity toward PDE inhibition. The tautomeric and positional difference (4-one vs 3-one) funnels biological activity into completely different target classes.

Phosphodiesterase (PDE) inhibition Scaffold hopping Target selectivity

Physicochemical Differentiation: Enhanced Lipophilicity LogP and Molecular Topological PSA vs. Standard 5-(4-Methoxyphenyl)-3(2H)-pyridazinone

The target compound 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one has a computed LogP of 3.52480 and a topological polar surface area (TPSA) of 55.24 Ų [1]. Its regioisomeric analog, 3-(4-methoxyphenyl)-5-phenylpyridazin-4(1H)-one (CAS not found but structurally verified as the positional isomer), possesses different molecular electrostatic potential due to the swapped aryl positions, but importantly, the 4(1H)-one core maintains the same LogP and TPSA values, highlighting that the substitution pattern, not the core, dictates these properties. When compared to the more common 5-(4-methoxyphenyl)-3(2H)-pyridazinone, the 4(1H)-one tautomer exhibits altered hydrogen bond donor/acceptor topology, which can impact solubility and crystal packing. The target compound's LogP of 3.52 is significantly more lipophilic than simpler pyridazinones like pyridazin-3(2H)-one (LogP ≈ -0.5), making it more membrane permeable but less soluble. This is a quantifiable differentiation for any formulation or assay design.

Physicochemical properties Drug-likeness Lipophilicity (LogP)

Patent-Backed Scaffold Value: Distinct from 5,6-Bis(4-methoxyphenyl) Pyridazinone Herbicides and Interleukin Inhibitors

A comparative analysis of patent landscapes reveals that 5,6-bis(4-methoxyphenyl)-2H-pyridazin-3-one derivatives are predominantly claimed for IL-1β inhibition (EP1300399A1 [1]) and as herbicides (US6551963 [2]). In contrast, the pyridazin-4(1H)-one scaffold, the core of the target compound, is specifically and broadly claimed as a tyrosine kinase inhibitor, particularly for MET (US20120264735 [3]). This functional and structural divergence is absolute: a 5,6-disubstituted pyridazinone cannot overlap with a 3,5-disubstituted pyridazin-4-one in patent-protected space. The target compound, 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one, is the simplest embodiment of the MET inhibitor pharmacophore within this series, making it the preferred starting material for exploratory chemistry in this patent area, as opposed to the more complex 5,6-bis-substituted compounds which lead to different intellectual property and biological outcomes.

Patent analysis Scaffold specificity Herbicide MET kinase

Synthetic Accessibility and Halogenated Intermediate Advantage over Direct Analog 3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one

The target compound 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one, due to its unsubstituted 6-position, provides a unique synthetic handle not present in its 3-(4-methoxyphenyl) regioisomer [1]. This allows for direct electrophilic halogenation or functionalization at the 6-position, a strategy poorly accessible for the 3-substituted isomer. The 5,6-bis(4-methoxyphenyl) series synthesis, as described by Maki et al., requires building the bis-methoxyphenyl substitution early [2]. In contrast, the target compound can be synthesized from 5-(4-methoxyphenyl)-3(2H)-pyridazinone via a regiospecific oxidation or tautomerization, yielding a late-stage diversifiable intermediate. This is evidenced by the commercial availability of 5-(4-methoxyphenyl)-3(2H)-pyridazinone as a precursor, whereas the target compound's exact synthesis is less documented, implying a niche but valuable position for a lab seeking to create novel 6-substituted MET inhibitor analogs.

Synthetic chemistry Halogenation Structure diversification

Optimal Application Scenarios for Procuring 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one in Medicinal Chemistry and Chemical Biology


Scaffold-Hopping Probe for MET Kinase Inhibitor Discovery

Given the patent-backed association of the pyridazin-4(1H)-one core with MET kinase inhibition, this compound serves as an ideal minimal scaffold for initiating a MET inhibitor program. A research group can procure this compound to validate target engagement and then systematically diversify the 6-position, as suggested by its synthetic advantage, to optimize potency and selectivity against MET [1].

Negative Control for IL-1β Production Inhibition Assays

The evidence shows that the 3,4-bis(4-methoxyphenyl) substitution pattern is critical for sub-micromolar IL-1β inhibition. This compound, with its distinct 5-(4-methoxyphenyl) regioisomerism, is predicted to be inactive or weakly active, making it a well-justified negative control compound for validation of IL-1β assays where the lead series is used [1].

Physicochemical Probe for Membrane Permeability Studies

With a high predicted LogP of 3.52, this compound is suitable for studies examining the impact of lipophilicity on passive membrane permeability in a pyridazinone context, especially when compared to less lipophilic analogs. Procurement for parallel artificial membrane permeability assay (PAMPA) or Caco-2 screening alongside standard controls can help establish a lipophilicity-permeability relationship for the series [1].

Building Block for Focused Libraries Targeting Kinase Selectivity Pockets

The unique 5-(4-methoxyphenyl) group is a known selectivity element in kinase inhibitor design. This compound can be procured as a key intermediate for the rapid synthesis of a focused library exploring the selectivity pocket of MET or other tyrosine kinases, leveraging the structural divergence from 3-substituted pyridazinones to map key pharmacophoric interactions [1].

Quote Request

Request a Quote for 5-(4-Methoxyphenyl)-3-phenylpyridazin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.